molecular formula C14H9F3O2 B7959953 Methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate

Methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate

Cat. No.: B7959953
M. Wt: 266.21 g/mol
InChI Key: JGUQJBUFGOGSLU-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate typically involves the esterification of 4-(3,4-difluorophenyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.

    Reduction: Methyl 4-(3,4-difluorophenyl)-2-fluorobenzyl alcohol.

    Oxidation: Oxidized aromatic compounds such as quinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3,4-difluorophenyl)-benzoate: Lacks the additional fluorine atom on the benzoate ring.

    Methyl 4-(3,4-dichlorophenyl)-2-fluorobenzoate: Contains chlorine atoms instead of fluorine.

    Methyl 4-(3,4-difluorophenyl)-benzoate: Similar structure but without the fluorine substitution on the benzoate ring.

Uniqueness

Methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate is unique due to the specific arrangement of fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for further research and development.

Properties

IUPAC Name

methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c1-19-14(18)10-4-2-8(6-12(10)16)9-3-5-11(15)13(17)7-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUQJBUFGOGSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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